molecular formula C21H24N2O5 B2974484 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922054-27-1

3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2974484
CAS No.: 922054-27-1
M. Wt: 384.432
InChI Key: YNGLUEMCEAQCAA-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, with the CAS Number 922054-27-1, is a synthetic organic compound with a molecular formula of C21H24N2O5 and a molecular weight of 384.43 g/mol . Its structure incorporates a 1,4-benzoxazepine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Compounds based on the benzazepine structure are investigated for their potential application in areas such as antidepressants, anti-ischemic agents, anorectics, and anticancer therapies, highlighting the broad research value of this chemical class . The specific substitution pattern on this molecule, featuring diethoxy and methyl groups, makes it a valuable chemical intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore biochemical pathways and mechanisms, particularly those involving G-protein coupled receptors and other enzymatic targets where benzazepine derivatives are known to exhibit activity . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3,4-diethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-26-18-8-6-14(12-19(18)27-5-2)20(24)22-15-7-9-17-16(13-15)21(25)23(3)10-11-28-17/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLUEMCEAQCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxazepinyl Intermediate: This step involves the cyclization of appropriate precursors to form the benzoxazepinyl ring system.

    Attachment of the Benzamide Core: The benzoxazepinyl intermediate is then reacted with a benzamide derivative under suitable conditions to form the target compound.

    Introduction of Diethoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Benzamide Substitution Benzoxazepin Substitution Molecular Formula Molecular Weight CAS Number Reference
Target Compound 3,4-diethoxy 4-methyl Not explicitly provided Estimated ~368.4* Not available
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214) 4-ethoxy 4-methyl C₁₉H₂₀N₂O₄ 340.37 921995-66-6
5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide (BI85532) 5-chloro, 2-methoxy 4-ethyl C₁₉H₁₉ClN₂O₄ 374.82 922054-80-6
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide 3-methyl 4-ethyl C₁₉H₂₀N₂O₃ 324.40 921996-68-1
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide 2-ethoxy 5-allyl, 3,3-dimethyl C₂₃H₂₆N₂O₄ 394.50 921790-35-4

*Estimated based on addition of ethoxy group (45.06 g/mol) to BI96213.

Key Observations :

  • Substitution on Benzamide: The target compound’s 3,4-diethoxy group increases electron-donating capacity compared to mono-substituted analogs like BI96214 (4-ethoxy) or halogenated derivatives (e.g., BI85532 with 5-chloro) .
  • Benzoxazepin Modifications : The 4-methyl group in the target contrasts with ethyl (BI85532, ), allyl (), or dimethyl () substitutions, which alter steric bulk and ring conformation.

Physicochemical Properties

While experimental data for the target compound are unavailable, trends can be inferred from analogs:

Table 2: Property Trends

Property Target Compound (Inferred) BI96214 BI85532
Molecular Weight ~368.4 340.37 374.82
Lipophilicity (LogP)* Higher (diethoxy) Moderate (mono-ethoxy) Higher (chloro, methoxy)
Solubility Likely low (increased hydrophobicity) Low (hydrophobic substituents) Low (chloro group)

*Predicted using substituent contributions.

Impact of Diethoxy Group :

    Biological Activity

    3,4-Diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential.

    Chemical Structure and Properties

    The molecular formula of 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is C23H28N2O4. The compound features a benzamide core with diethoxy and tetrahydro-benzoxazepin substituents, which contribute to its biological activity.

    Biological Activity Overview

    Research indicates that derivatives of benzoxazepin compounds exhibit a range of biological activities:

    • Antitumor Activity : Compounds similar to benzoxazepins have shown promising antitumor effects. Their mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways including modulation of microtubule dynamics and cell cycle arrest .
    • Antimicrobial Effects : Benzoxazine derivatives have demonstrated antibacterial and antifungal properties. The structural features that enhance their membrane permeability may contribute to their efficacy against microbial pathogens .
    • Anti-inflammatory Properties : Some studies suggest that benzoxazepins can reduce inflammation markers in vitro and in vivo, indicating potential uses in treating inflammatory diseases .

    The precise mechanisms by which 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide exerts its biological effects are still under investigation. However, several hypotheses include:

    • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes involved in cancer cell proliferation.
    • Interaction with DNA : Some derivatives act as DNA intercalators or alkylating agents, leading to apoptosis in malignant cells .

    Case Studies and Research Findings

    Several studies have explored the biological activity of benzoxazepin derivatives:

    StudyFindings
    Li et al. (2016)Investigated the antitumor effects of benzoxazepins on various cancer cell lines; reported significant cytotoxicity and apoptosis induction .
    Zhang et al. (2021)Analyzed the antimicrobial properties of benzoxazine derivatives; found effective inhibition against Gram-positive bacteria .
    Smith et al. (2018)Explored anti-inflammatory effects; showed reduced cytokine production in macrophage models .

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